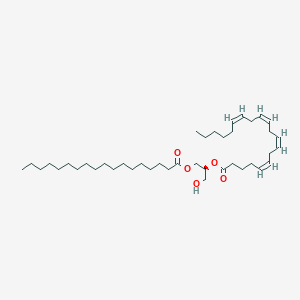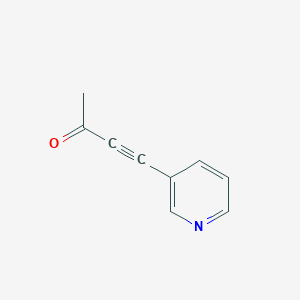
4-(Pyridin-3-yl)but-3-yn-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyridin-3-yl)but-3-yn-2-one, also known as P3B, is a chemical compound that has gained significant attention in scientific research in recent years. It is a heterocyclic compound that contains both a pyridine ring and an alkyne group. P3B has been found to have a variety of potential applications in the fields of medicinal chemistry, biochemistry, and molecular biology. In
Wirkmechanismus
The mechanism of action of 4-(Pyridin-3-yl)but-3-yn-2-one is complex and involves several different pathways. It has been found to inhibit the activity of several enzymes, including histone deacetylases and proteasomes. It also interacts with specific proteins, such as STAT3 and NF-kB, which are involved in cell signaling and gene expression. These interactions lead to changes in cellular processes, including cell cycle progression, apoptosis, and inflammation.
Biochemische Und Physiologische Effekte
4-(Pyridin-3-yl)but-3-yn-2-one has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which can help prevent the spread of tumors. 4-(Pyridin-3-yl)but-3-yn-2-one has been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(Pyridin-3-yl)but-3-yn-2-one is its versatility in scientific research. It can be used in a variety of assays and experiments, including cell culture, animal models, and biochemical assays. It is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of 4-(Pyridin-3-yl)but-3-yn-2-one is its potential toxicity. It has been found to have cytotoxic effects on some cell types, which can limit its use in certain experiments. Additionally, 4-(Pyridin-3-yl)but-3-yn-2-one has not yet been extensively studied in vivo, and more research is needed to fully understand its effects in living organisms.
Zukünftige Richtungen
There are several future directions for research on 4-(Pyridin-3-yl)but-3-yn-2-one. One area of interest is in the development of new cancer therapies that target specific enzymes and proteins. 4-(Pyridin-3-yl)but-3-yn-2-one may also have potential applications in the treatment of inflammatory and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of 4-(Pyridin-3-yl)but-3-yn-2-one and its potential toxicity. Overall, 4-(Pyridin-3-yl)but-3-yn-2-one is a promising compound with a wide range of potential applications in scientific research.
Synthesemethoden
The synthesis of 4-(Pyridin-3-yl)but-3-yn-2-one involves the reaction of 3-bromopyridine with propargyl alcohol, followed by oxidation with potassium permanganate. The resulting product is then treated with sodium hydroxide to yield 4-(Pyridin-3-yl)but-3-yn-2-one. This synthesis method has been optimized and can be performed on a large scale with high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-(Pyridin-3-yl)but-3-yn-2-one has been found to have potential applications in several areas of scientific research. One of the most promising areas is in the development of new drugs for the treatment of cancer. 4-(Pyridin-3-yl)but-3-yn-2-one has been shown to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in cell division and proliferation. It has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
114880-30-7 |
|---|---|
Produktname |
4-(Pyridin-3-yl)but-3-yn-2-one |
Molekularformel |
C9H7NO |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
4-pyridin-3-ylbut-3-yn-2-one |
InChI |
InChI=1S/C9H7NO/c1-8(11)4-5-9-3-2-6-10-7-9/h2-3,6-7H,1H3 |
InChI-Schlüssel |
WAKHZSNXAAJAOP-UHFFFAOYSA-N |
SMILES |
CC(=O)C#CC1=CN=CC=C1 |
Kanonische SMILES |
CC(=O)C#CC1=CN=CC=C1 |
Synonyme |
3-Butyn-2-one,4-(3-pyridinyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





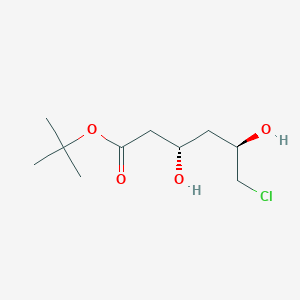

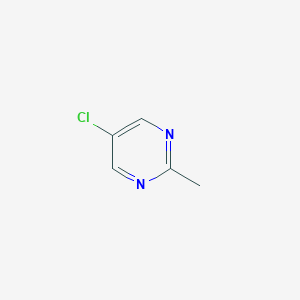
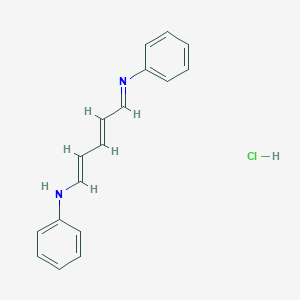

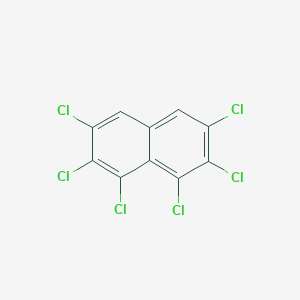
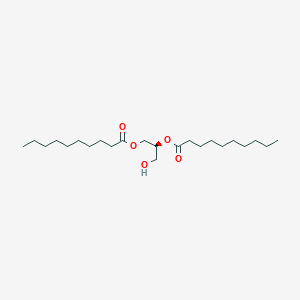
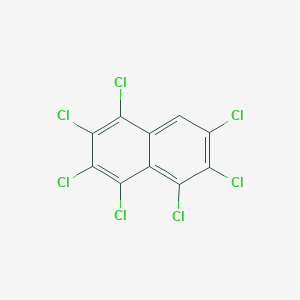
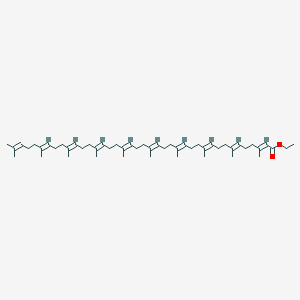
![Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B52949.png)

